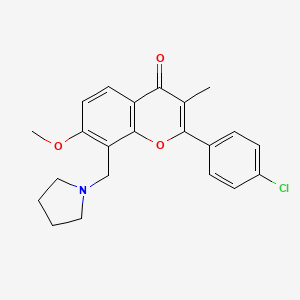

4'-Chloro-7-methoxy-3-methyl-8-(1-pyrrolidinylmethyl)flavone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4’-Chloro-7-methoxy-3-methyl-8-(1-pyrrolidinylmethyl)flavone is a synthetic flavone derivative known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a chloro group at the 4’ position, a methoxy group at the 7 position, a methyl group at the 3 position, and a pyrrolidinylmethyl group at the 8 position of the flavone backbone. The molecular formula of this compound is C22H22ClNO3, and it has a molecular weight of 383.86798 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-7-methoxy-3-methyl-8-(1-pyrrolidinylmethyl)flavone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde, 7-methoxy-3-methylflavone, and pyrrolidine.

Formation of Intermediate: The initial step involves the condensation of 4-chlorobenzaldehyde with 7-methoxy-3-methylflavone under basic conditions to form an intermediate chalcone.

Cyclization: The intermediate chalcone undergoes cyclization in the presence of an acid catalyst to form the flavone core structure.

Industrial Production Methods

Industrial production of 4’-Chloro-7-methoxy-3-methyl-8-(1-pyrrolidinylmethyl)flavone follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-7-methoxy-3-methyl-8-(1-pyrrolidinylmethyl)flavone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding flavone derivatives.

Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of flavone derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced flavone derivatives.

Substitution: Formation of substituted flavone derivatives with various functional groups.

Scientific Research Applications

4’-Chloro-7-methoxy-3-methyl-8-(1-pyrrolidinylmethyl)flavone has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and neurodegenerative disorders.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of 4’-Chloro-7-methoxy-3-methyl-8-(1-pyrrolidinylmethyl)flavone involves its interaction with specific molecular targets and pathways. The compound is known to:

Inhibit Enzymes: Inhibit key enzymes involved in inflammatory and oxidative stress pathways.

Modulate Signaling Pathways: Modulate signaling pathways related to cell proliferation and apoptosis.

Bind to Receptors: Bind to specific receptors on cell surfaces, leading to downstream effects on cellular functions.

Comparison with Similar Compounds

Similar Compounds

7-Methoxy-8-(3-methyl-2-butenyl)coumarin: Similar in structure but with a coumarin backbone.

4’-Chloro-7-methoxyflavone: Lacks the pyrrolidinylmethyl group.

3-Methylflavone: Lacks the chloro, methoxy, and pyrrolidinylmethyl groups.

Uniqueness

4’-Chloro-7-methoxy-3-methyl-8-(1-pyrrolidinylmethyl)flavone is unique due to the presence of the pyrrolidinylmethyl group at the 8 position, which imparts distinct chemical and biological properties compared to other flavone derivatives. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

4'-Chloro-7-methoxy-3-methyl-8-(1-pyrrolidinylmethyl)flavone is a synthetic flavonoid compound with a unique molecular structure that includes a chloro substituent, a methoxy group, and a pyrrolidinylmethyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

Structural Characteristics

The molecular formula of this compound is C22H22ClNO3, with a molecular weight of approximately 383.87 g/mol. The presence of various functional groups contributes to its diverse biological properties.

| Property | Details |

|---|---|

| Molecular Formula | C22H22ClNO3 |

| Molecular Weight | 383.87 g/mol |

| Structure | Flavone with chloro, methoxy, and pyrrolidinylmethyl groups |

Antioxidant Activity

Flavonoids are known for their antioxidant properties, which can protect cells from oxidative stress. Research indicates that compounds similar to this compound exhibit significant antioxidant activity, which is essential in preventing cellular damage associated with various diseases, including cancer .

Cytotoxicity

Studies have shown that this compound may possess cytotoxic effects against cancer cell lines. For instance, extracts containing flavonoids have demonstrated the ability to inhibit the growth of HeLa (cervical cancer) and U251 (glioblastoma) cells significantly . The cytotoxic activity is often compared to standard chemotherapeutic agents like cisplatin.

Case Study: Cytotoxic Activity

In a study assessing the cytotoxic effects of various extracts, it was found that flavonoid-rich extracts could inhibit cancer cell proliferation at concentrations comparable to established drugs. The IC50 values indicated that these extracts could induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of apoptotic pathways .

The biological activities of this compound are likely mediated through several mechanisms:

- Antioxidant Mechanism : The compound scavenges free radicals, reducing oxidative stress and preventing cellular damage.

- Apoptosis Induction : It may activate intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Similar flavonoids have been shown to interfere with cell cycle progression, thereby inhibiting tumor growth.

Comparative Studies

Comparative studies with structurally similar compounds reveal insights into the unique biological activity of this compound:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| 4'-Chloro-7-methoxyflavone | Lacks methyl and pyrrolidinyl groups | Primarily studied for antioxidant properties |

| 4'-Fluoro-7-methoxy-3-methylflavone | Fluorine instead of chlorine | Different halogen; potential variations in biological activity |

| 4'-Chloro-8-(dimethylamino)methyl-7-methoxyflavone | Dimethylamino group at position 8 | Enhanced solubility; potential neuroactive properties |

The distinct combination of substituents in this compound may confer unique biological activities that warrant further investigation.

Future Research Directions

While preliminary studies indicate promising biological activities, further research is necessary to elucidate the full scope of its pharmacological potential. Key areas for future investigation include:

- In Vivo Studies : Assessing the efficacy and safety profiles in animal models.

- Mechanistic Studies : Detailed exploration of the molecular pathways involved in its biological effects.

- Clinical Trials : Evaluating therapeutic applications in humans for various diseases, particularly cancer.

Properties

CAS No. |

86073-62-3 |

|---|---|

Molecular Formula |

C22H22ClNO3 |

Molecular Weight |

383.9 g/mol |

IUPAC Name |

2-(4-chlorophenyl)-7-methoxy-3-methyl-8-(pyrrolidin-1-ylmethyl)chromen-4-one |

InChI |

InChI=1S/C22H22ClNO3/c1-14-20(25)17-9-10-19(26-2)18(13-24-11-3-4-12-24)22(17)27-21(14)15-5-7-16(23)8-6-15/h5-10H,3-4,11-13H2,1-2H3 |

InChI Key |

QTHOHQGKFKGDKD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=C(C1=O)C=CC(=C2CN3CCCC3)OC)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.